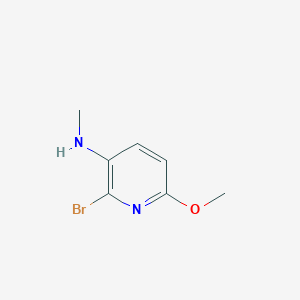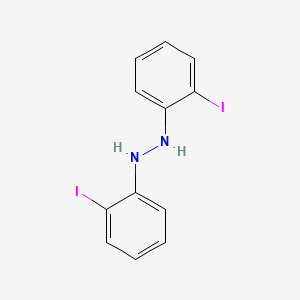
1,2-Bis(2-iodophenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(2-iodophenyl)hydrazine is an organic compound with the molecular formula C12H10I2N2. It is a derivative of hydrazine, where two iodine atoms are substituted at the ortho positions of the phenyl rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(2-iodophenyl)hydrazine can be synthesized through a multi-step process. One common method involves the reduction of 1-iodo-2-nitrobenzene using zinc dust in an alkaline medium. The reaction is carried out at elevated temperatures (70-80°C) until the complete dissolution of the solid . The resulting sludge is then diluted with water and treated with sodium hydroxide, followed by the addition of zinc dust. The organic extracts are purified by column chromatography to yield the desired compound as an orange solid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves similar steps as those used in laboratory settings. Scaling up the process would require optimization of reaction conditions, purification techniques, and safety measures to handle large quantities of reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(2-iodophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc dust and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(2-iodophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including indole derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,2-Bis(2-iodophenyl)hydrazine involves its ability to participate in various chemical reactions due to the presence of iodine atoms and the hydrazine moiety. These functional groups enable the compound to undergo nucleophilic substitution, oxidation, and reduction reactions, which are essential for its applications in synthesis and biological studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Bis(2-bromophenyl)hydrazine
- 1,2-Bis(2-chlorophenyl)hydrazine
- 1,2-Bis(2-fluorophenyl)hydrazine
Uniqueness
1,2-Bis(2-iodophenyl)hydrazine is unique due to the presence of iodine atoms, which are larger and more polarizable compared to other halogens. This property enhances its reactivity in substitution reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C12H10I2N2 |
|---|---|
Molekulargewicht |
436.03 g/mol |
IUPAC-Name |
1,2-bis(2-iodophenyl)hydrazine |
InChI |
InChI=1S/C12H10I2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8,15-16H |
InChI-Schlüssel |
BNTFDACYWMMTQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NNC2=CC=CC=C2I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B12834401.png)

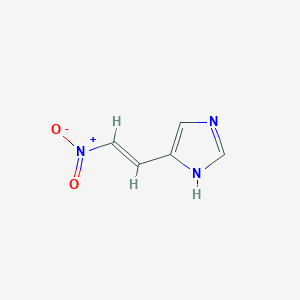


![3-Bromo-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12834440.png)
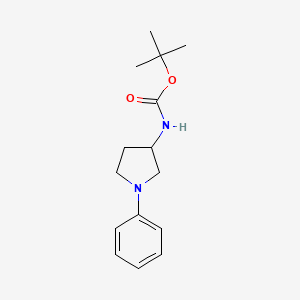
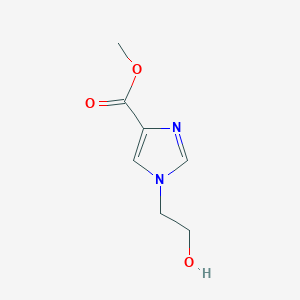
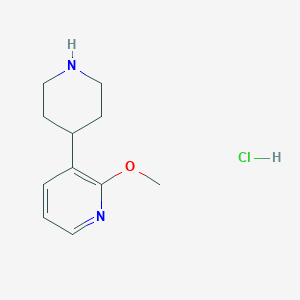

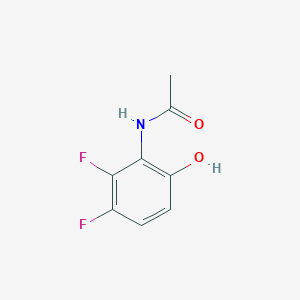

![(2S,3R,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate](/img/structure/B12834499.png)
